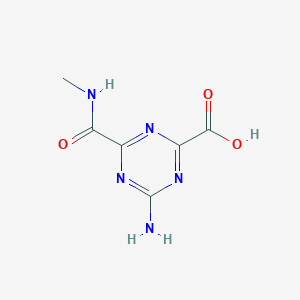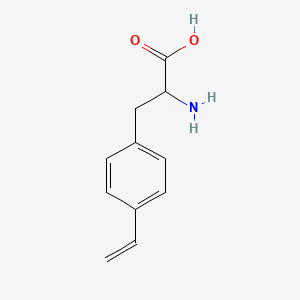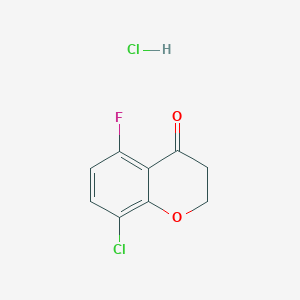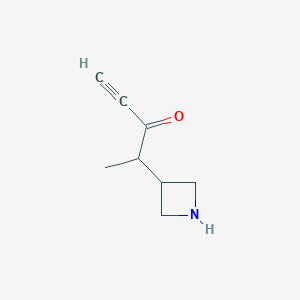
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol is an organic compound with the molecular formula C16H16O4. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of methoxy groups at the 1 and 4 positions and hydroxyl groups at the 9 and 10 positions on the anthracene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol can be synthesized through various methods. One common approach involves the bromination of anthracene derivatives followed by solvolysis and methoxylation. For example, the silver ion-assisted solvolysis of hexabromotetrahydroanthracene can yield 2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracenes, which can then be converted to the corresponding 1,4-diol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of bromination, solvolysis, and methoxylation, can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in solvents like xylene.
Reduction: Reducing agents such as sodium/ethanol or magnesium can be used for the reduction of anthracene derivatives.
Substitution: Silver ion-assisted solvolysis is a common method for introducing substituents into the anthracene ring system.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol involves its ability to undergo various chemical transformations. The methoxy and hydroxyl groups on the anthracene ring system play a crucial role in its reactivity. The compound can participate in electron transfer reactions, making it useful in photophysical applications such as triplet–triplet annihilation photon upconversion .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: This compound is similar in structure but lacks the methoxy groups at the 1 and 4 positions.
1,4-Dihydroanthracene-9,10-diol: This compound is similar but does not have the methoxy groups.
1,4-Methanoanthracene,1,4-dihydro-9,10-dimethoxy-: This compound has a similar structure but includes a methano bridge.
Uniqueness
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol is unique due to the presence of both methoxy and hydroxyl groups on the anthracene ring system. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various anthracene derivatives.
Properties
CAS No. |
75829-98-0 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
1,4-dimethoxy-9,10-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C16H16O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8,15-18H,1-2H3 |
InChI Key |
TUVKRFFXTMPKGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(C3=CC=CC=C3C(C2=C(C=C1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



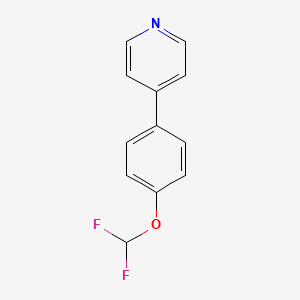
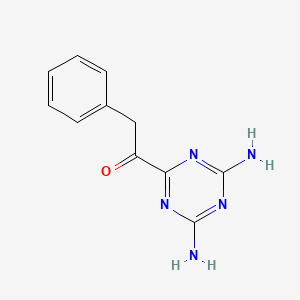
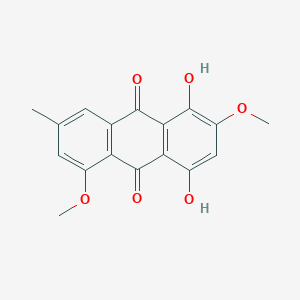
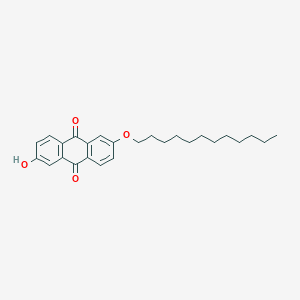

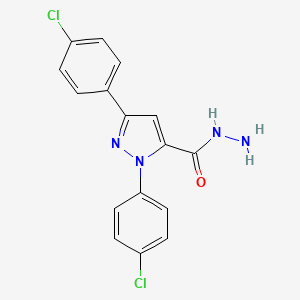
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)

